4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
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Description
Quinoxaline derivatives, which your compound seems to be a part of, have been found to have diverse pharmacological activities such as bacteriocides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These methods often involve reactions with aromatic diamines and various organic derivatives .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a heterocyclic ring containing nitrogen atoms . The aromaticity of these compounds is often characterized by the delocalization of a lone pair of π-electrons .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
Quinoxaline derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are often characterized by a clear pale yellow liquid with a boiling point of around 116–118°C and specific gravity 1.2 .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-6-11-17(25-29(27,28)15-9-7-14(22)8-10-15)16(12-13)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZSNWIVWXVXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide |
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